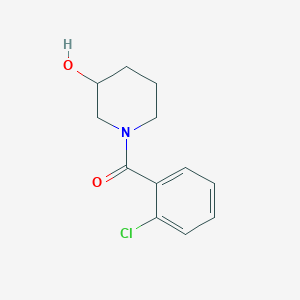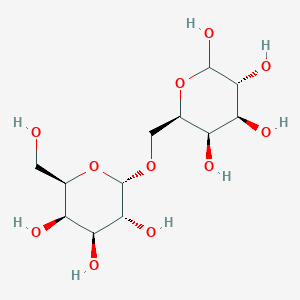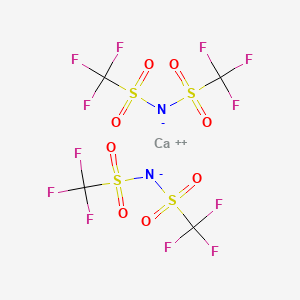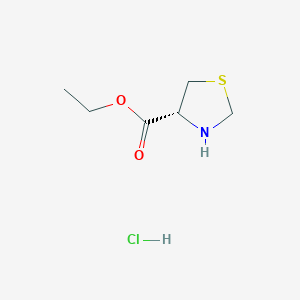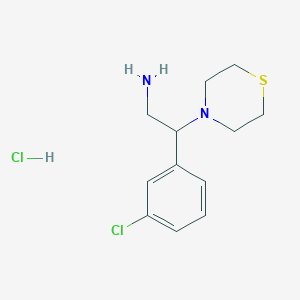
2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1-(3-chlorophenyl)piperazine hydrochloride have been synthesized through various reactions . For instance, a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives has been used .Scientific Research Applications
Environmental Fate and Toxicity of Chlorinated Compounds
One area of research relevant to chlorophenyl compounds involves understanding their environmental fate, toxicity, and effects on human and ecosystem health. For instance, studies on DDT and its isomers highlight the complex behavior of chlorinated compounds in the environment, including their biotransformation and transfer between environmental compartments (Ricking & Schwarzbauer, 2012). These insights are crucial for assessing the ecological risks and designing strategies to mitigate the adverse effects of such pollutants.
Antioxidant Activity and Analytical Methods
Research on antioxidants, including studies on methods for determining antioxidant activity, has significant implications for food engineering, medicine, and pharmacy. The review by Munteanu and Apetrei (2021) offers a comprehensive overview of tests used to assess antioxidant capacity, highlighting the advantages and limitations of various assays. Such research is fundamental for developing new therapeutic agents and understanding their mechanisms of action (Munteanu & Apetrei, 2021).
Pharmacological Applications and Safety
Although not directly related to "2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride," research on the synthesis and safety of pharmacological agents, such as the development of antiplatelet and antithrombotic drugs, provides insight into the rigorous process of drug development, including the synthesis of active compounds, evaluation of their efficacy, and assessment of potential toxicity (Saeed et al., 2017). This research area is crucial for understanding how novel compounds are brought from the laboratory to clinical use while ensuring their safety and effectiveness.
properties
IUPAC Name |
2-(3-chlorophenyl)-2-thiomorpholin-4-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2S.ClH/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15;/h1-3,8,12H,4-7,9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEZUEUYLUIOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CN)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



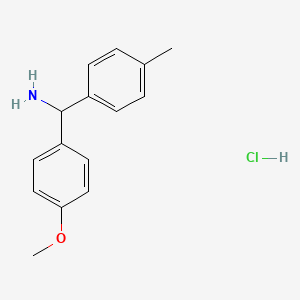
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)
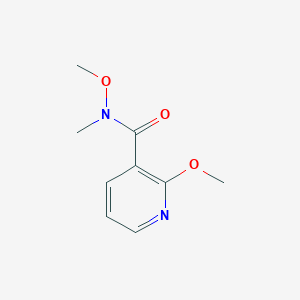
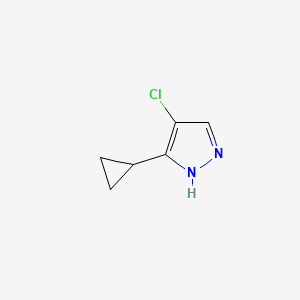
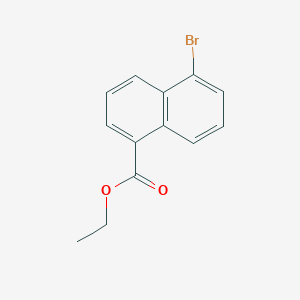
![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)
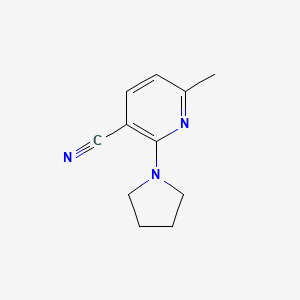
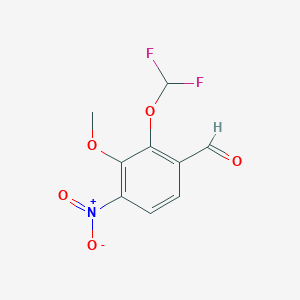
![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)
